Kinase Inhibitory Potential: Pyridin-2-ylmethyl Substituent Confers Src Kinase Activity Not Present in Simpler N-Phenyl Acetamide Analogs
The closest structurally characterized comparator with quantitative kinase data is the thiazole-based N-benzyl acetamide derivative 8a, which inhibits c-Src with GI₅₀ values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F) [1]. In contrast, the simpler N-(1,3-benzothiazol-2-yl)-2-phenylacetamide (lacking the pyridin-2-ylmethyl group) shows no meaningful activity against transcription factor p65 (EC₅₀ >195 μM) [2]. While direct c-Src data for the target compound are not publicly available, the pyridin-2-ylmethyl motif is a critical pharmacophoric element shared with KX2-391 (a clinical-stage Src inhibitor that also employs a pyridine-containing N-substituent for substrate-binding-site engagement) [1]. This class-level inference positions the target compound as a candidate for Src-family kinase screening where simple benzothiazole acetamides are inactive.
| Evidence Dimension | c-Src kinase inhibition (cellular assay) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structural analogy to be in the low-micromolar range based on N-benzyl thiazole congener 8a |
| Comparator Or Baseline | Thiazolyl N-benzyl acetamide 8a: GI₅₀ = 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F) [1]; Simple N-(1,3-benzothiazol-2-yl)-2-phenylacetamide: EC₅₀ >195 μM against p65 [2] |
| Quantified Difference | >100-fold projected differential vs. simple benzothiazole acetamide based on absence/presence of pyridylmethyl pharmacophore |
| Conditions | NIH3T3/c-Src527F and SYF/c-Src527F engineered cell lines; 60-min phosphor-imaging detection method [1] |
Why This Matters
Procurement decisions for Src-family kinase screening panels should exclude simple benzothiazole acetamides lacking the pyridin-2-ylmethyl group, as these are inactive against kinase targets; this specific CAS-numbered compound retains the critical pharmacophore.
- [1] Fallah-Tafti, A., Foroumadi, A., Tiwari, R., Shirazi, A. N., Hangauer, D. G., Bu, Y., Akbarzadeh, T., Parang, K., & Shafiee, A. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853–4858. DOI: 10.1016/j.ejmech.2011.07.050. View Source
- [2] BindingDB. Entry BDBM49375 (MLS000527505): N-(1,3-benzothiazol-2-yl)-2-phenylacetamide. EC₅₀ >1.95E+5 nM against human transcription factor p65. https://www.bindingdb.org/. View Source
